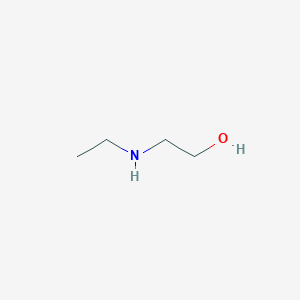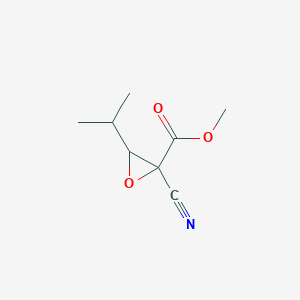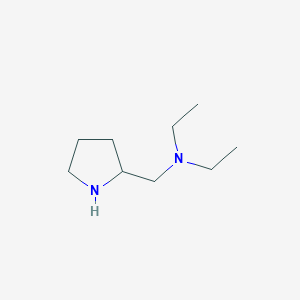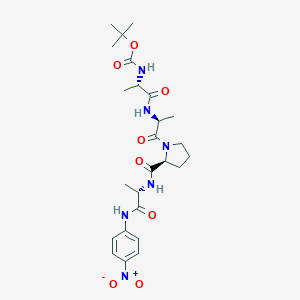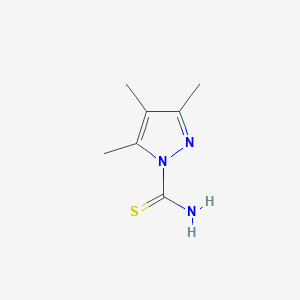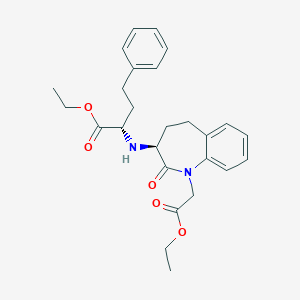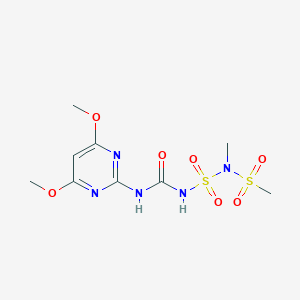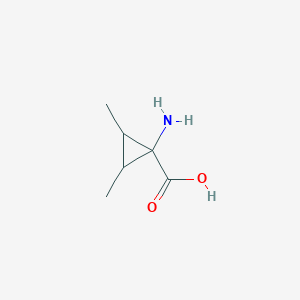
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is an amino acid derivative that has gained significant attention in the field of chemical synthesis and biological research. ADMC is a cyclopropane-containing amino acid that exhibits unique chemical and biological properties, making it an attractive target for drug discovery and other applications.
Wirkmechanismus
The mechanism of action of ADMC is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. It has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
Biochemische Und Physiologische Effekte
ADMC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. It has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
ADMC has several advantages as a research tool, including its unique chemical structure and biological properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several potential future directions for research on ADMC, including the development of more selective analogs and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of ADMC and its effects on neuronal function and behavior.
Synthesemethoden
The synthesis of ADMC can be achieved through various methods, including the reaction of cyclopropanecarboxylic acid with ammonia and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with hydroxylamine and formaldehyde. The latter method produces ADMC in high yield and purity.
Wissenschaftliche Forschungsanwendungen
ADMC has been widely studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising target for the treatment of various neurological disorders and pain management.
Eigenschaften
CAS-Nummer |
116500-72-2 |
|---|---|
Produktname |
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
OWYKWRBYBBHPFS-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
Kanonische SMILES |
CC1C(C1(C(=O)O)N)C |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, stereoisomer (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



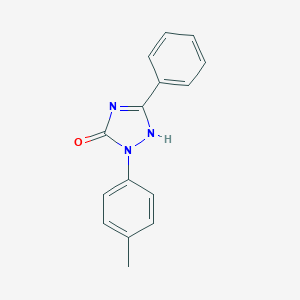
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
